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molecular formula C14H16O2 B8711048 Cyclohexanone, 2-[(4-methoxyphenyl)methylene]- CAS No. 5765-29-7

Cyclohexanone, 2-[(4-methoxyphenyl)methylene]-

Cat. No. B8711048
M. Wt: 216.27 g/mol
InChI Key: JURVLOCWPWGFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807856B2

Procedure details

In a 100-ml, four-necked flask equipped with a mechanical stirrer, a reflux condenser and a thermometer were placed 21.6 g (0.1 mole) of the 2-(4-methoxybenzylidene)cyclohexanone produced in Example 8 and 51.7 g (0.3 mole) of diethyl maleate in this order. The flask inside was purged with nitrogen. Thereto was added 2.2 g (10 wt. %, 1.0 mmole as palladium) of 5% palladium carbon (a product of Wako Pure Chemical Industries, Ltd.). The mixture was stirred at 180° C. for 6 hours and cooled to room temperature. 200 ml of toluene was added to the system. Filtration was conducted to remove the palladium carbon. The filtrate was extracted with 150 ml of a 7% aqueous sodium hydroxide solution, and this operation was repeated twice. The aqueous layer was washed with 50 ml of toluene. To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer became acidic, after which the aqueous layer was extracted with 150 ml of ethyl acetate. The ethyl acetate layer was washed with water and a saturated aqueous sodium chloride solution in this order. The ethyl acetate layer was dried over anhydrous sodium sulfate and then subjected to vacuum distillation to remove ethyl acetate, to obtain 13.3 g of light yellow crystals. Yield: 62% The purity of the intended product in the crystals was 97% as measured by high performance liquid chromatography.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
51.7 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2.2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH:7]=[C:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=[O:14])=[CH:5][CH:4]=1.C(OCC)(=O)/C=C\C(OCC)=O>[C].[Pd].C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[OH:14])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
COC1=CC=C(C=C2C(CCCC2)=O)C=C1
Step Two
Name
Quantity
51.7 g
Type
reactant
Smiles
C(\C=C/C(=O)OCC)(=O)OCC
Step Three
Name
palladium carbon
Quantity
2.2 g
Type
catalyst
Smiles
[C].[Pd]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 180° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-ml, four-necked flask equipped with a mechanical stirrer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
The flask inside was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
to remove the palladium carbon
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 150 ml of a 7% aqueous sodium hydroxide solution
WASH
Type
WASH
Details
The aqueous layer was washed with 50 ml of toluene
ADDITION
Type
ADDITION
Details
To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
after which the aqueous layer was extracted with 150 ml of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
to remove ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC=C(CC2=C(C=CC=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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